Cas no 1261225-45-9 (Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate is a chiral cyclohexylamine derivative used as a key intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (1S,3R) configuration ensures precise reactivity in asymmetric synthesis, making it valuable for constructing complex molecular frameworks. The benzyl carbamate protecting group enhances stability while allowing selective deprotection under mild conditions. This compound is particularly useful in peptide chemistry and the development of bioactive molecules due to its well-defined stereochemistry and compatibility with various coupling reagents. Its high purity and consistent performance make it a reliable choice for research and industrial-scale synthesis.
Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate structure
1261225-45-9 structure
商品名:Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate
CAS番号:1261225-45-9
MF:C14H20N2O2
メガワット:248.3208
MDL:MFCD18207256
CID:1030118
PubChem ID:71607448

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 化学的及び物理的性質

名前と識別子

    • Benzyl (cis-3-aminocyclohexyl)carbamate
    • benzyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
    • cis-Benzyl 3-aminocyclohexylcarbamate
    • Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
    • W11756
    • Benzyl(cis-3-aminocyclohexyl)carbamate
    • CS-0079946
    • MFCD18207256
    • cis-3-Amino-1-(Cbz-amino)-cyclohexane
    • W11755
    • W19647
    • 1932063-48-3
    • DTXSID90856391
    • BS-20081
    • A934190
    • 1261225-45-9
    • (1R,3S)-BENZYL 3-AMINOCYCLOHEXYLCARBAMATE(WX601705)
    • Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate
    • cis-3-(Cbz-amino)cyclohexanamine
    • Benzyl [(1R,3S)-3-aminocyclohexyl]carbamate
    • Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester
    • SCHEMBL16070788
    • Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate
    • MDL: MFCD18207256
    • インチ: InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m0/s1
    • InChIKey: NFWZARAFTINKJK-QWHCGFSZSA-N
    • ほほえんだ: C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N

計算された属性

  • せいみつぶんしりょう: 248.152477885g/mol
  • どういたいしつりょう: 248.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

  • 密度みつど: 1.13

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM117740-250mg
cis-3-(Cbz-amino)cyclohexanamine
1261225-45-9 95%
250mg
$462 2023-03-07
TRC
B703523-50mg
Benzyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate
1261225-45-9
50mg
$ 230.00 2022-06-06
TRC
B703523-100mg
Benzyl N-[(1S,3R)-3-Aminocyclohexyl]carbamate
1261225-45-9
100mg
$ 340.00 2022-06-06
eNovation Chemicals LLC
D963546-250mg
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
1261225-45-9 95%
250mg
$540 2024-06-08
Aaron
AR000SCZ-250mg
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
1261225-45-9 95%
250mg
$522.00 2023-12-16
A2B Chem LLC
AA35655-100mg
Cis-benzyl 3-aminocyclohexylcarbamate
1261225-45-9 95%
100mg
$261.00 2024-04-20
Aaron
AR000SCZ-1g
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
1261225-45-9 95%
1g
$1037.00 2023-12-16
1PlusChem
1P000S4N-500mg
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
1261225-45-9 95%
500mg
$678.00 2024-07-09
1PlusChem
1P000S4N-1g
Carbamic acid, N-[(1R,3S)-3-aminocyclohexyl]-, phenylmethyl ester, rel-
1261225-45-9 96%
1g
$1392.00 2025-02-18
A2B Chem LLC
AA35655-500mg
Cis-benzyl 3-aminocyclohexylcarbamate
1261225-45-9 95%
500mg
$651.00 2024-04-20

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate 関連文献

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamateに関する追加情報

Recent Advances in the Study of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate (CAS: 1261225-45-9)

Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate (CAS: 1261225-45-9) is a chiral carbamate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising scaffold for therapeutic agents. This research brief consolidates the latest findings related to this compound, highlighting its chemical properties, pharmacological potential, and current research trends.

The synthesis of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate has been optimized to achieve high enantiomeric purity, which is critical for its biological activity. Recent publications describe novel catalytic methods that improve yield and reduce byproducts, leveraging asymmetric hydrogenation and enzymatic resolution techniques. These advancements are pivotal for scaling up production and ensuring reproducibility in preclinical studies.

Pharmacological evaluations of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate have revealed its role as a modulator of key enzymatic pathways, particularly those involving proteases and kinases. In vitro studies demonstrate its inhibitory effects on specific targets associated with inflammatory and oncogenic processes. For instance, it has shown nanomolar affinity for certain serine proteases, suggesting potential applications in treating conditions like thrombosis or autoimmune disorders.

Mechanistic studies using X-ray crystallography and molecular docking have elucidated the binding interactions of Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate with its biological targets. These structural insights are instrumental in designing derivatives with enhanced selectivity and potency. Computational models predict that modifications to the carbamate moiety could further optimize pharmacokinetic properties, such as metabolic stability and membrane permeability.

In vivo studies in rodent models have provided preliminary evidence of the compound's efficacy and safety profile. Notably, Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate exhibited favorable bioavailability and low toxicity at therapeutic doses, supporting its progression to further preclinical development. However, challenges such as off-target effects and formulation stability remain to be addressed in subsequent research phases.

The broader implications of these findings extend to the development of chiral small-molecule therapeutics, where Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate serves as a case study for structure-activity relationship (SAR) optimization. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates, particularly for niche indications where current therapies are limited.

In conclusion, Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate (CAS: 1261225-45-9) represents a versatile and pharmacologically relevant compound with substantial potential in drug discovery. Ongoing research aims to refine its therapeutic profile and explore novel applications, underscoring its importance in the evolving landscape of chemical biology and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1261225-45-9)Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate
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清らかである:99%/99%
はかる:100mg/1g
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